[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate
Description
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate is a synthetic organic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a methyl 2-chloroacetate ester. The 1,2,3-triazole ring is a hallmark of "click chemistry" derivatives, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Structural characterization of such compounds typically employs NMR spectroscopy (e.g., $^1$H and $^13$C) and X-ray crystallography, often refined using programs like SHELXL .
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-5-11(17)18-7-9-6-16(15-14-9)10-3-1-8(13)2-4-10/h1-4,6H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZXCYBOZHNQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate typically involves a multi-step process. One common method starts with the preparation of 1-(4-chlorophenyl)-1H-1,2,3-triazole. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, solvent recovery and recycling processes are employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The triazole ring can undergo oxidation to form different derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazole derivatives.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of triazole alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown significant potential in medicinal chemistry due to its diverse pharmacological properties.
Antifungal Activity
Research indicates that derivatives of triazoles exhibit potent antifungal properties. For instance, studies have demonstrated that compounds similar to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate effectively inhibit the growth of various fungal strains, including Candida and Aspergillus species. The mechanism often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer activities. In vitro studies have shown that compounds with a triazole moiety can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For example, related compounds have been tested against breast cancer (MCF-7) and prostate cancer (PC3) cells, showing promising results with IC50 values in the low micromolar range .
Agricultural Applications
The compound's structural features lend themselves to applications in agrochemicals.
Herbicidal Activity
Triazole derivatives are known to possess herbicidal properties. Research has indicated that [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate can inhibit the growth of certain weed species by disrupting their metabolic pathways. This activity is particularly valuable in developing selective herbicides that minimize damage to crops while effectively controlling weed populations .
Insecticidal Activity
Recent studies have explored the insecticidal potential of triazole compounds. The compound has been tested against various agricultural pests, demonstrating effectiveness in disrupting their reproductive systems and growth processes. This application is crucial for integrated pest management strategies aimed at reducing chemical pesticide use .
Material Science Applications
In addition to biological applications, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate has potential uses in material science.
Polymer Chemistry
Triazole-containing compounds are being incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research has shown that polymers modified with triazole derivatives exhibit improved resistance to degradation under UV light and heat exposure .
Coatings and Adhesives
Due to their chemical stability and adhesion properties, triazole derivatives are being explored as additives in coatings and adhesives. These materials can provide enhanced durability and resistance to environmental factors such as moisture and temperature fluctuations .
Mechanism of Action
The mechanism of action of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared below with structurally related analogs from the literature (Table 1).
Key Observations
Functional Group Impact: The target’s 2-chloroacetate ester contrasts with carboxamide (e.g., compound IV ) or acrylamide (e.g., compound 54 ) derivatives. Esters are more prone to hydrolysis than amides, suggesting faster metabolic degradation in vivo. The chloroacetate group’s electrophilicity enables nucleophilic substitution reactions, a feature absent in analogs with non-reactive substituents.
Substituent Effects :
- 4-Chlorophenyl vs. 3-Chlorophenyl : The target’s para-Cl substituent (vs. meta in compound VII ) likely enhances π-π stacking in crystal structures and alters solubility.
- Triazole Substitution : 1,2,3-Triazole derivatives (target, IV, 54) exhibit stronger hydrogen-bonding capacity compared to 1,2,4-triazoles (compound VII), influencing molecular packing .
Synthetic Yields :
- Triazole-imidazo[1,2-a]pyridine hybrids (e.g., 15d) achieve yields of 78–92% via CuAAC , suggesting efficient methodologies applicable to the target’s synthesis.
Spectroscopic Data :
- $^1$H NMR of analogs (e.g., 15d: δ 8.21 ppm for triazole-H ) provides benchmarks for the target’s spectral characterization. The ester’s methyl group in the target is expected near δ 3.8–4.2 ppm.
Biological Relevance :
- While the target’s activity is unspecified, analogs like 15d show receptor agonist properties , hinting that the 4-chlorophenyl-triazole motif is pharmacologically relevant.
Notes
Structural Characterization : The target’s crystal structure, if resolved, would likely employ SHELXL for refinement, as seen in related triazole-carboxamides .
Data Limitations : Direct biological or thermodynamic data for the target are absent in provided evidence; comparisons rely on structural and synthetic parallels.
Synthetic Pathways : High-yield CuAAC routes (e.g., 87–92% ) suggest viable protocols for the target’s synthesis, though esterification steps may require optimization.
Biological Activity
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₁₂Cl₂N₄O₂
- Molecular Weight : 363.2 g/mol
- CAS Number : [Not specified]
The biological activity of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate is largely attributed to its ability to interact with various biological targets. The triazole ring structure is known for its role in bioactivity due to its ability to form hydrogen bonds and coordinate with metal ions. The chlorophenyl group enhances lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Several studies have reported on the anticancer potential of triazole derivatives, including those similar to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate. For instance:
- In vitro Studies : Research indicates that triazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) for these compounds often range in the low micromolar concentrations, suggesting significant potency against tumor cells .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| TAJ4 | MCF-7 | 3.18 ± 0.11 |
| TAJ4 | HeLa | 8.12 ± 0.43 |
Antimicrobial Activity
Triazole compounds are also recognized for their antifungal properties. The mechanism often involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis:
- Fungal Inhibition : Compounds similar to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate have shown effective antifungal activity against various strains of fungi, indicating broad-spectrum antimicrobial potential .
Case Studies
- Case Study on Anticancer Activity :
- A study evaluated the effectiveness of a triazole derivative similar to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate against MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM.
- Antifungal Efficacy :
- In another investigation, a related compound demonstrated effective inhibition against Candida albicans with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components:
- Chlorine Substituents : The presence of chlorine atoms on the phenyl ring has been associated with enhanced biological activity due to increased electron-withdrawing effects.
- Triazole Ring : The position and nature of substituents on the triazole ring significantly affect the compound's bioactivity.
Q & A
Basic Research Question
Advanced Research Question
- Handling Twinned Data : SHELXL’s twin refinement module can resolve overlapping reflections in challenging crystals .
- High-Resolution Refinement : Incorporate anisotropic displacement parameters for non-hydrogen atoms to improve accuracy (e.g., R factor < 0.05) .
How can researchers assess the biological activity of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate?
Basic Research Question
Advanced Research Question
- Mechanistic Studies : Use fluorescence microscopy to track cellular uptake or target engagement (e.g., fungal cell wall disruption) .
What spectroscopic techniques are critical for characterizing triazole-acetate derivatives?
Basic Research Question
Advanced Research Question
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra, especially for diastereomers .
How can computational modeling guide the design of triazole-based compounds with enhanced bioactivity?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., fungal CYP51) .
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
How should researchers address contradictions in crystallographic or spectroscopic data?
Advanced Research Question
- Cross-Validation : Compare SCXRD data with powder XRD to confirm phase purity .
- Spectral Deconvolution : Apply Gaussian fitting to overlapping IR or NMR peaks .
What methods are effective for evaluating the stability of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-chloroacetate under storage conditions?
Basic Research Question
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
- Thermal Analysis : DSC/TGA to determine melting points and decomposition thresholds .
How can isomerism in triazole derivatives impact biological activity, and how is it resolved?
Advanced Research Question
- Stereochemical Analysis : Use NOESY NMR or SCXRD to distinguish Z/E isomers .
- Activity Correlation : Compare IC₅₀ values of isomers to identify bioactive conformers .
What strategies ensure high purity in multi-step syntheses of triazole-acetate derivatives?
Basic Research Question
- Chromatographic Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted azides .
- Recrystallization : Use ethanol/water mixtures for final product crystallization .
How can researchers leverage click chemistry for creating combinatorial libraries of triazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
